molecular formula C7H5NOS B2655697 4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 1404187-18-3

4H-thieno[3,2-b]pyrrole-5-carbaldehyde

Cat. No.: B2655697
CAS No.: 1404187-18-3
M. Wt: 151.18
InChI Key: FHSZDHJXKBJLLT-UHFFFAOYSA-N
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Description

4H-thieno[3,2-b]pyrrole-5-carbaldehyde (CAS 1404187-18-3) is a high-purity fused heterocyclic compound serving as a versatile synthon in scientific research. This compound features a thiophene ring fused to a pyrrole ring, making it a privileged scaffold in medicinal chemistry and material science . Researchers value this aldehyde derivative as a key intermediate for constructing diverse libraries of molecules with potential pharmacological activity. Its applications span the development of novel anticancer agents , and it has been identified as a potent inhibitor of D-amino acid oxidase (DAO), an enzyme target relevant to schizophrenia . In material science, the thieno[3,2-b]pyrrole core is explored for use in organic semiconductors, transistors, and dye-sensitized solar cells due to its promising electronic properties . The reactive aldehyde group facilitates further chemical modifications, enabling its integration into more complex structures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-thieno[3,2-b]pyrrole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSZDHJXKBJLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4h Thieno 3,2 B Pyrrole 5 Carbaldehyde and Its Core Derivatives

Strategies for Thienopyrrole Core Construction

The assembly of the bicyclic thienopyrrole system is a critical step that has been approached through several distinct synthetic routes. These methods often begin with substituted thiophene (B33073) precursors and employ cyclization reactions to form the fused pyrrole (B145914) ring.

The Hemetsberger-Knittel synthesis is a powerful method for constructing pyrrole rings fused to aromatic systems, including the thieno[3,2-b]pyrrole core. mdpi.comsynarchive.com The process typically involves three main steps. mdpi.com It begins with the base-promoted Knoevenagel condensation of a thiophene-2-carbaldehyde (B41791) with an alkyl azidoacetate, such as ethyl 2-azidoacetate, to form a 2-azido-3-(thiophen-2-yl)acrylate intermediate. nih.govresearchgate.net

The crucial step is the subsequent thermal cyclization of this acrylate (B77674) intermediate, which is achieved by refluxing in a high-boiling point solvent like o-xylene (B151617). nih.govresearchgate.net This thermolysis promotes an intramolecular cyclization that yields the fused pyrrole skeleton. mdpi.com

The mechanism of the Hemetsberger-Knittel reaction is believed to proceed through the thermal decomposition of the azide (B81097), which generates molecular nitrogen and a highly reactive nitrene intermediate. mdpi.comwikipedia.org This nitrene is thought to be in equilibrium with an azirine intermediate. mdpi.comwikipedia.org The final steps involve the insertion of the nitrene into a C-H bond of the thiophene ring, followed by a mdpi.comontosight.ai-hydride shift to achieve re-aromatization, thus forming the stable 4H-thieno[3,2-b]pyrrole-5-carboxylate product. mdpi.com

Table 1: Key Steps in the Hemetsberger-Knittel Synthesis of the Thienopyrrole Core

Step Reactants Conditions Product
1. Condensation Thiophene-2-carbaldehyde, Ethyl 2-azidoacetate Sodium ethoxide, 0 °C Ethyl 2-azido-3-(thiophen-2-yl)acrylate

| 2. Cyclization | Ethyl 2-azido-3-(thiophen-2-yl)acrylate | Reflux in o-xylene | Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate |

Alternative strategies for building the thienopyrrole core involve nucleophilic substitution on a thiophene ring followed by an intramolecular cyclization. One such approach utilizes 3-nitrothiophenes that bear carbonyl groups at the C-2 and C-5 positions. researchgate.netmdpi.com In this method, the nitro group, acting as a good leaving group, is displaced by a sulfur nucleophile in a nucleophilic aromatic substitution reaction. researchgate.netmdpi.com

For instance, the reaction of 3-nitrothiophene-2,5-dicarboxylates with reagents like methyl thioglycolate in the presence of a base like potassium carbonate leads to the formation of 3-sulfenylthiophene intermediates. mdpi.com Subsequent treatment of these intermediates with a stronger base, such as sodium methoxide, induces an intramolecular Dieckmann condensation. This cyclization forges the new carbon-carbon bond required to close the pyrrole ring, ultimately yielding the thieno[3,2-b]pyrrole skeleton. mdpi.com

Modern cross-coupling methodologies, particularly those catalyzed by palladium, offer efficient routes to construct the pyrrole ring of the thienopyrrole system. Intramolecular C-N bond formation, such as in Buchwald-Hartwig-type aminations, can be employed to cyclize a suitably functionalized thiophene precursor. researchgate.net

This strategy would typically start with a 3-amino-2-bromothiophene (or a 2-amino-3-bromothiophene) derivative where the amino group is protected or part of a precursor that can be unmasked. A palladium catalyst, in conjunction with a suitable ligand and base, facilitates the intramolecular coupling between the nitrogen atom and the carbon-bromine bond, directly forming the fused pyrrole ring. researchgate.net This approach is advantageous for its high efficiency and functional group tolerance. Similarly, Ullmann-type C-N couplings have also been utilized to construct the central pyrrole ring in related dithienopyrrole systems. researchgate.net

The thermal cyclization of an azide precursor is the cornerstone of the Hemetsberger-Knittel synthesis described earlier. mdpi.comnih.gov The key intermediate, a 2-azido-3-(thiophen-2-yl)acrylate, undergoes decomposition upon heating, losing nitrogen gas to form a nitrene, which then cyclizes to create the pyrrole ring fused to the thiophene. mdpi.comnih.gov This thermal reaction has proven to be a reliable method for generating the 4H-thieno[3,2-b]pyrrole core in good yields. nih.gov

While photochemical cyclizations are well-documented for other thiophene-containing systems, such as styrylthiophenes leading to thiahelicenes nih.gov, the primary route for azido-thiophene derivatives in this context remains thermal decomposition. The high energy of the nitrene generated thermally drives the ring-closing reaction effectively. mdpi.comwikipedia.org

Installation and Regioselective Functionalization of the Carbaldehyde Moiety

Once the 4H-thieno[3,2-b]pyrrole core is synthesized, the next crucial step is the introduction of the carbaldehyde group at the C-5 position.

The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including the 4H-thieno[3,2-b]pyrrole system. nih.govchemtube3d.com The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). quimicaorganica.org

This reaction demonstrates excellent regioselectivity. When applied to ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, the formylation occurs specifically at the C-6 position of the pyrrole ring, which is adjacent to the nitrogen and activated by it. nih.gov However, for the unsubstituted 4H-thieno[3,2-b]pyrrole, formylation is expected at the electron-rich C-5 position. The reaction proceeds through electrophilic aromatic substitution, where the thienopyrrole attacks the electrophilic Vilsmeier reagent (an iminium cation). Subsequent hydrolysis of the resulting iminium salt intermediate liberates the desired aldehyde. chemtube3d.com Studies have shown this method to be highly reliable, with no indication of formylation at other positions on the ring system. nih.gov

Table 2: Vilsmeier-Haack Formylation of the Thienopyrrole Core

Substrate Reagents Product Regioselectivity
4H-thieno[3,2-b]pyrrole DMF, POCl₃ 4H-thieno[3,2-b]pyrrole-5-carbaldehyde High for C-5 position

Strategies for Controlled Regioselectivity in Formyl Introduction

The introduction of a formyl group onto the 4H-thieno[3,2-b]pyrrole scaffold is a critical transformation for accessing the target carbaldehyde. The Vilsmeier-Haack reaction stands out as a primary and efficient method for this purpose. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comrsc.org

For the 4H-thieno[3,2-b]pyrrole system, the regioselectivity of the Vilsmeier-Haack reaction is highly dependent on the existing substitution pattern of the heterocyclic core. In the synthesis of derivatives, where the starting material is often an alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, the formylation preferentially occurs at the C6 position of the pyrrole ring. This selectivity is attributed to the electronic properties of the fused ring system, where the pyrrole moiety is more activated towards electrophilic substitution compared to the thiophene ring. The electron-withdrawing nature of the carboxylate group at the C5 position further directs the incoming electrophile to the adjacent C6 position.

Alternative formylation methods, such as lithiation followed by quenching with DMF, have also been explored. core.ac.uk However, the Vilsmeier-Haack reaction remains a widely employed strategy due to its operational simplicity and generally good yields.

Optimization of Synthetic Routes and Process Parameters

The development of efficient and scalable synthetic routes to this compound necessitates careful optimization of various reaction parameters. Key areas of focus include enhancing reaction yields, ensuring high purity of the final product, and controlling stereochemistry where applicable.

Yield Enhancement and Purity Control in Multi-Step Synthesis

The multi-step synthesis of this compound and its derivatives often begins with the construction of the core thienopyrrole ring, followed by functional group manipulations. Each step in this sequence is a potential point for yield loss and the introduction of impurities.

Reaction Conditions Optimization: The yield of the Vilsmeier-Haack formylation can be influenced by several factors, including the choice of solvent, reaction temperature, and the stoichiometry of the reagents. While DMF often serves as both a reagent and a solvent, other high-boiling aprotic solvents can be employed. degres.eu Temperature control is also crucial; the Vilsmeier reagent is typically formed at low temperatures (around 0°C), and the subsequent formylation reaction may be carried out at room temperature or with gentle heating. rsc.org The optimization of these parameters is essential to maximize the conversion of the starting material and minimize the formation of side products.

Purification Techniques: Achieving high purity of the final carbaldehyde and intermediate compounds is critical. Common purification methods employed in the synthesis of thieno[3,2-b]pyrrole derivatives include:

Crystallization: This is a highly effective method for purifying solid products, often yielding material of high purity. nih.gov

Column Chromatography: Silica (B1680970) gel column chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts, particularly for non-crystalline compounds or when isomers are present. researchgate.net The choice of eluent system is optimized to achieve efficient separation.

The table below summarizes the impact of different purification methods on the purity of a generic multi-step synthesis of a 4H-thieno[3,2-b]pyrrole derivative.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Crystallization>98%Scalable, cost-effective, high purityNot suitable for all compounds, potential for product loss in mother liquor
Column Chromatography95-99%Widely applicable, good for separating complex mixturesSolvent intensive, can be time-consuming, may not be ideal for large-scale production

Approaches for Stereochemical Control (where applicable)

The core 4H-thieno[3,2-b]pyrrole ring system is planar and achiral. For the parent compound, this compound, and its simple N-alkyl or N-aryl derivatives, stereochemical control is not a factor in the synthesis as no stereocenters are present.

However, if chiral substituents are introduced to the thienopyrrole core or if the resulting derivatives are used in the synthesis of molecules with stereocenters, then considerations for stereochemical control would become relevant in those subsequent steps. In the context of the synthesis of the carbaldehyde itself from achiral precursors, this aspect is not applicable.

Parallel Synthesis and Combinatorial Chemistry Techniques for Library Generation

The 4H-thieno[3,2-b]pyrrole scaffold is a valuable template for the generation of compound libraries for drug discovery and materials science research. Parallel synthesis and combinatorial chemistry techniques have been successfully applied to create diverse sets of thienopyrrole derivatives. nih.govresearchgate.net

These approaches typically involve a common synthetic route where key building blocks are varied at specific points to generate a library of related compounds. For instance, starting from a common intermediate like alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a variety of substituents can be introduced at the N4 position via alkylation or arylation reactions. researchgate.net The carboxylate group can then be converted into other functionalities, such as amides or ureas, by reacting it with a diverse set of amines or isocyanates, respectively. researchgate.net

Solution-phase parallel synthesis is a common strategy, allowing for the rapid production of a multitude of compounds. nih.govresearchgate.net This often involves the use of multi-well plates where different reactions are carried out simultaneously. Purification of the resulting libraries can be streamlined using high-throughput techniques.

The table below illustrates a generic parallel synthesis approach for generating a library of 4H-thieno[3,2-b]pyrrole derivatives.

StepReactionVariable Building BlockDiversity Generated
1N-Alkylation/Arylation of 4H-thieno[3,2-b]pyrrole-5-carboxylateAlkyl/Aryl HalidesSubstituents at the N4 position
2Hydrolysis of the ester--
3Amide bond formationAminesDiverse amide functionalities at the C5 position

These combinatorial approaches enable the efficient exploration of the chemical space around the 4H-thieno[3,2-b]pyrrole core, facilitating the identification of compounds with desired biological activities or material properties.

Chemical Reactivity and Transformation Pathways of 4h Thieno 3,2 B Pyrrole 5 Carbaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group at the 5-position of the thieno[3,2-b]pyrrole core is a primary site for a variety of chemical reactions, typical of aromatic aldehydes. Its reactivity is influenced by the electron-donating nature of the fused heterocyclic system.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield a stable addition product. Common nucleophilic addition reactions include the formation of alcohols through the addition of organometallic reagents and the synthesis of alkenes via the Wittig reaction.

Table 1: Examples of Nucleophilic Addition Reactions on Aldehydes

ReactionReagentProduct Type
Grignard ReactionRMgXSecondary Alcohol
Wittig ReactionPh₃P=CHRAlkene

Detailed Research Findings: While specific studies on 4H-thieno[3,2-b]pyrrole-5-carbaldehyde are not extensively detailed in the available literature, the principles of nucleophilic addition are well-established. For instance, reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield (4H-thieno[3,2-b]pyrrol-5-yl)(methyl)methanol. Similarly, the Wittig reaction with a phosphonium ylide, like methylenetriphenylphosphorane, would produce 5-vinyl-4H-thieno[3,2-b]pyrrole, demonstrating the conversion of the carbonyl group to a carbon-carbon double bond organic-chemistry.orgacs.orgfrontiersin.orgnih.gov.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common synthetic route to produce 4H-thieno[3,2-b]pyrrole-5-carboxylic acid and its derivatives. A variety of oxidizing agents can be employed for this purpose, ranging from mild to strong oxidants.

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing AgentConditions
Potassium permanganate (KMnO₄)Basic, followed by acidic workup
Jones reagent (CrO₃/H₂SO₄)Acetone
Tollens' reagent ([Ag(NH₃)₂]⁺)Ammoniacal solution

Detailed Research Findings: The oxidation of heteroaromatic aldehydes to their corresponding carboxylic acids is a well-documented transformation researchgate.netresearchgate.netlibretexts.org. For this compound, treatment with an oxidant like potassium permanganate in a basic medium, followed by acidification, would yield 4H-thieno[3,2-b]pyrrole-5-carboxylic acid acs.org. Milder reagents, such as Tollens' reagent, can also effect this oxidation and are often used as a qualitative test for aldehydes libretexts.org. The resulting carboxylic acid is a versatile intermediate for the synthesis of other derivatives, such as esters and amides nih.gov.

Reduction Pathways to Alcohol and Amine Derivatives

The aldehyde functional group can be reduced to a primary alcohol or converted into an amine through reductive amination. These reductions provide pathways to other important classes of thienopyrrole derivatives.

Table 3: Reduction Pathways for this compound

ReactionReagent(s)Product Type
Reduction to AlcoholSodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)Primary Alcohol
Reductive AminationPrimary amine (R-NH₂), reducing agent (e.g., NaBH₃CN)Secondary Amine

Detailed Research Findings: The reduction of aldehydes to primary alcohols is a fundamental reaction in organic synthesis. For this compound, this can be achieved using common reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent to produce (4H-thieno[3,2-b]pyrrol-5-yl)methanol libretexts.orgresearchgate.netresearchgate.net.

Reductive amination offers a direct route to amine derivatives. This one-pot reaction involves the initial formation of an imine between the aldehyde and a primary amine, which is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield a secondary amine acs.orgfrontiersin.orgacs.orgnih.govoup.comjove.com. This method is highly versatile for the synthesis of a wide range of N-substituted aminomethyl-thieno[3,2-b]pyrroles.

Electrophilic and Nucleophilic Substitution Reactions on the Fused Thienopyrrole System

The fused thieno[3,2-b]pyrrole ring system is an electron-rich aromatic scaffold, making it susceptible to electrophilic substitution reactions. The presence of the aldehyde group, which is an electron-withdrawing group, influences the regioselectivity of these substitutions. Nucleophilic substitution on the ring is less common and typically requires the presence of a good leaving group.

Investigation of Regioselectivity in Substitution Processes

The position of electrophilic attack on the thieno[3,2-b]pyrrole core is directed by the combined electronic effects of the fused rings and any existing substituents. The pyrrole (B145914) ring is generally more activated towards electrophilic attack than the thiophene (B33073) ring.

Detailed Research Findings: Studies on the nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a compound with a similar electron-withdrawing group at the 5-position, have shown that electrophilic substitution occurs at both the 2- and 6-positions nih.govresearchgate.net. This suggests that both the thiophene and pyrrole rings are susceptible to attack, with the α-positions being the most reactive. The formylation of the thieno[3,2-b]pyrrole core itself, often achieved through a Vilsmeier-Haack reaction, typically occurs at the 5-position to yield this compound, indicating a preference for substitution on the pyrrole moiety researchgate.netoup.comijpcbs.comrsc.orgorganic-chemistry.org. The electron-withdrawing nature of the carbaldehyde group at position 5 would be expected to deactivate the pyrrole ring towards further electrophilic attack, potentially favoring substitution on the thiophene ring at the 2-position.

Halogenation and Nitro-Substitution Methodologies

Halogenation and nitration are common electrophilic aromatic substitution reactions that can be used to functionalize the thieno[3,2-b]pyrrole ring system.

Table 4: Electrophilic Substitution Reactions on the Thienopyrrole Core

ReactionReagent(s)Expected Product(s)
BrominationN-Bromosuccinimide (NBS)Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
NitrationNitric acid/Sulfuric acid (HNO₃/H₂SO₄)Nitro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde

Detailed Research Findings: Direct halogenation of this compound can be performed using reagents like N-bromosuccinimide (NBS) to introduce a bromine atom onto the ring. Based on the known reactivity of the thienopyrrole system, substitution would be anticipated to occur preferentially at the 2-position of the thiophene ring, given the deactivating effect of the aldehyde on the pyrrole ring.

Nitration of the thieno[3,2-b]pyrrole system is typically carried out using a mixture of nitric acid and sulfuric acid. As observed with the related ethyl ester, nitration of this compound is expected to yield a mixture of isomers, with the nitro group entering at the 2- and 6-positions nih.govresearchgate.net. The precise ratio of these products would depend on the specific reaction conditions.

Cycloaddition Reactions and Annulation Strategies

The thieno[3,2-b]pyrrole core, being an electron-rich aromatic system, can participate in various cycloaddition and annulation reactions to build more complex, polycyclic structures. While the aldehyde group itself is not typically a direct participant in cycloadditions, the heterocyclic rings can be involved, or the aldehyde can be a precursor to a reactive species.

[4+2] Cycloaddition Reactions: The Diels-Alder reaction, a cornerstone of six-membered ring synthesis, involves the reaction of a conjugated diene with a dienophile. wikipedia.org The thieno[3,2-b]pyrrole system can theoretically act as the diene component, particularly across the thiophene ring. However, this reactivity is often limited due to the aromatic stability of the heterocyclic core. To facilitate such reactions, activation of the dienophile with strong electron-withdrawing groups is typically necessary. masterorganicchemistry.com Conversely, inverse-electron-demand Diels-Alder reactions could be envisioned if the thienopyrrole system is appropriately substituted to act as an electron-rich dienophile.

Annulation Strategies: A more common approach to extending the thieno[3,2-b]pyrrole framework is through annulation, where a new ring is fused onto the existing scaffold.

Rhodium-Catalyzed Annulation: A direct and atom-economical method involves the Rh(III)-catalyzed annulation of 3-(acetylamino)thiophenes with internal alkynes. nii.ac.jp This process proceeds through an acetylamino-directed C-H bond cleavage at the C2-position of the thiophene ring, leading to the efficient construction of the 4-acetylthieno[3,2-b]pyrrole core. nii.ac.jpresearchgate.net The directing group can be subsequently removed, providing access to the parent 4H-thieno[3,2-b]pyrrole system. nii.ac.jp

Nickel-Catalyzed Annulation: The benzo researchgate.netnih.govthieno[3,2-b]pyrrole skeleton can be constructed via a Ni(II)-catalyzed annulation of 3-hydroxybenzo[b]thiophene derivatives with 3-aryl-2H-azirines. nih.gov This reaction uses the azirine as a synthon to build the pyrrole ring onto the benzothiophene core. nih.gov

Consecutive Thiophene-Annulation: For the synthesis of largely π-extended thienoacenes, a strategy involving two consecutive thiophene-annulation reactions has been developed, starting from o-ethynyl-thioanisole substrates. acs.org

These strategies highlight the versatility of the thiophene and pyrrole precursors in constructing the fused thieno[3,2-b]pyrrole system, which can then be functionalized with a carbaldehyde group.

Metal-Catalyzed Coupling Reactions for Extended π-Conjugated Systems

Metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation, enabling the synthesis of complex molecules and extended π-conjugated systems from functionalized 4H-thieno[3,2-b]pyrrole precursors. Typically, these reactions require a halogenated derivative of the thienopyrrole scaffold (e.g., a bromo- or iodo-substituted core) to undergo oxidative addition to the metal catalyst.

Stille Coupling Reactions for C-C Bond Formation

The Stille reaction, which couples an organotin compound with an organic halide or triflate, is a powerful method for creating C-C bonds under mild conditions. mdpi.com This reaction is particularly effective for coupling electron-deficient halides with electron-rich organostannanes. mdpi.com A halogenated this compound can be coupled with various organostannane reagents, such as (tributylstannyl)thiophene or arylstannanes, to introduce new aryl or heteroaryl groups.

Catalyst SystemSubstrate 1 (Example)Substrate 2 (Example)Product TypeRef.
Pd(PPh₃)₂Cl₂2-Bromo-4H-thieno[3,2-b]pyrrole derivative2-(Tributylstannyl)thiophene2-(Thiophen-2-yl)-4H-thieno[3,2-b]pyrrole derivative mdpi.com
Pd(PPh₃)₄2-Iodo-4H-thieno[3,2-b]pyrrole derivative(Tributylstannyl)benzene2-Phenyl-4H-thieno[3,2-b]pyrrole derivative mdpi.com

This methodology allows for the systematic extension of the π-system, which is crucial for tuning the electronic and optical properties of materials used in organic electronics.

Buchwald-Hartwig Amination and Ullmann-Type C-N Couplings

The introduction of nitrogen-based substituents is readily achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type couplings. These reactions are fundamental for synthesizing aryl amines and N-heterocycles. wikipedia.orgmdpi.com

Buchwald-Hartwig Amination: This Pd-catalyzed reaction couples an aryl halide with a primary or secondary amine. wikipedia.org A bromo-substituted 4H-thieno[3,2-b]pyrrole can be efficiently coupled with a wide range of amines, including anilines, alkylamines, and other heterocycles. researchgate.net This reaction is a key step in the synthesis of various biologically active compounds and functional materials. For instance, a one-pot sequence involving Suzuki-Miyaura coupling followed by an intramolecular Buchwald-Hartwig amination has been used to produce thieno[3,2-b]indoles. nih.gov

ReactionCatalyst System (Example)Substrates (Example)Product TypeRef.
Buchwald-HartwigPd₂(dba)₃ / XPhos2-Bromo-4H-thieno[3,2-b]pyrrole, AnilineN-phenyl-4H-thieno[3,2-b]pyrrol-2-amine researchgate.netwikipedia.org
Ullmann CouplingCuI / DMEDA2-Bromo-4H-thieno[3,2-b]pyrrole, Pyrrole2-(1H-pyrrol-1-yl)-4H-thieno[3,2-b]pyrrole researchgate.net

Ullmann-Type C-N Couplings: The copper-catalyzed Ullmann condensation is a classic method for forming C-N bonds. researchgate.net It is particularly useful for coupling aryl halides with amides, imides, or heterocycles. This reaction has been employed to construct the central pyrrole ring in dithieno[3,2-b:2',3'-d]pyrrole (DTP) systems from bromothiophene precursors. researchgate.net Similarly, an appropriately substituted thienopyrrole can undergo intramolecular Ullmann-type reactions to form further fused ring systems.

Suzuki Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron species with an organic halide or triflate, is one of the most widely used C-C bond-forming reactions. Its tolerance of a broad range of functional groups makes it highly suitable for the late-stage functionalization of complex molecules like this compound.

A bromo- or iodo-substituted thienopyrrole can be readily coupled with various aryl or heteroaryl boronic acids or esters. This strategy has been applied to synthesize thieno[3,2-b]indoles and thieno[2,3-c]quinolines. nih.govmicrobialscreening.com Furthermore, it serves as a crucial step in building precursors for subsequent intramolecular cyclizations, such as the Ullmann C-O reaction to form thieno[3,2-b]furan derivatives. nih.gov

Catalyst System (Example)Substrate 1 (Example)Substrate 2 (Example)Product TypeRef.
Pd(PPh₃)₄ / Na₂CO₃2-Bromo-4H-thieno[3,2-b]pyrrole derivativePhenylboronic acid2-Phenyl-4H-thieno[3,2-b]pyrrole derivative nih.gov
Pd(dppf)Cl₂ / K₂CO₃3-Bromo-4H-thieno[3,2-b]pyrrole derivativeThiophene-2-boronic acid3-(Thiophen-2-yl)-4H-thieno[3,2-b]pyrrole derivative nih.gov

Intramolecular Cyclizations and Construction of Ancillary Heterocycles

The this compound scaffold is an excellent platform for constructing ancillary heterocyclic rings through intramolecular cyclization reactions. The aldehyde group, or derivatives thereof, can act as an electrophilic site for ring closure.

For example, derivatives of alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates are key intermediates in the synthesis of novel fused heterocyclic systems. researchgate.net The carboxylate group can be converted into other reactive functionalities, such as carbohydrazides. These intermediates can then undergo intramolecular cyclization reactions with various electrophilic species to yield fused triazine or pyrazine ring systems, such as thieno[2',3':4,5]pyrrolo[1,2-d] nii.ac.jpresearchgate.netCurrent time information in Pasuruan, ID.triazines and thieno[2',3':4,5]pyrrolo[1,2-a]pyrazines. researchgate.net

Similarly, sequences involving an initial intermolecular cross-coupling followed by an intramolecular cyclization are powerful strategies.

Intramolecular C-O Coupling: An intermolecular Suzuki reaction can be used to install a 2-halophenoxy group onto the thienopyrrole core, which then undergoes a copper-catalyzed intramolecular Ullmann-type C-O coupling to afford highly fused thieno[3,2-b]furan derivatives. nih.gov

Intramolecular C-N Coupling: A Buchwald-Hartwig cross-coupling can be followed by an intramolecular oxidative cyclodehydrogenation to construct polycyclic systems like 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines. nih.gov

These synthetic pathways demonstrate the immense utility of the 4H-thieno[3,2-b]pyrrole core as a building block for creating diverse and complex heterocyclic structures with potential applications in various fields of chemistry.

Derivatization Strategies and Advanced Analogue Design Based on 4h Thieno 3,2 B Pyrrole 5 Carbaldehyde

Systematic Structural Modifications of the 4H-Thieno[3,2-b]pyrrole-5-carbaldehyde Scaffold

Systematic modifications of the core structure are crucial for developing new compounds with tailored properties. These modifications typically target the pyrrole (B145914) nitrogen and various positions on both the thiophene (B33073) and pyrrole rings.

The nitrogen atom of the pyrrole ring is a primary site for functionalization. Deprotonation followed by reaction with electrophiles allows for the introduction of a wide range of substituents.

N-Alkylation: The alkylation of the related compound, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, is readily achieved using a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. bohrium.comresearchgate.net This methodology is directly applicable to the 5-carbaldehyde analogue. Common alkylating agents include methyl iodide, as well as allyl, propargyl, and benzyl (B1604629) bromides. bohrium.comresearchgate.net These reactions provide the corresponding N-substituted derivatives, which can then undergo further transformations. researchgate.netresearchgate.net The introduction of different alkyl groups can significantly alter the solubility and steric profile of the molecule.

N-Arylation: The introduction of aryl groups at the pyrrole nitrogen can be accomplished through metal-catalyzed cross-coupling reactions. For the related dithieno[3,2-b:2′,3′-d]pyrrole (DTP) core, both Palladium- and Copper-catalyzed methods have proven effective for coupling the N-H bond with various aryl and acene halides. nih.gov Catalyst systems such as Pd(OAc)₂/tBu₃P or CuI have been successfully employed to synthesize a variety of N-arylated derivatives in good yields. nih.gov This strategy allows for the incorporation of electronically diverse aryl moieties, which can profoundly influence the electronic properties of the thienopyrrole system.

Table 1: Examples of N-Alkylation Reactions on the 4H-thieno[3,2-b]pyrrole Scaffold Data based on reactions performed on the analogous methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate.

Alkylating AgentBase/SolventResulting N-SubstituentReference
Methyl iodideNaH / THFMethyl bohrium.comresearchgate.net
Allyl bromideNaH / THFAllyl bohrium.comresearchgate.net
Propargyl bromideNaH / THFPropargyl bohrium.comresearchgate.net
Benzyl bromideNaH / THFBenzyl bohrium.comresearchgate.net

Beyond N-substitution, the carbon framework of the thienopyrrole scaffold offers further opportunities for functionalization. The C2 position on the thiophene ring and the C6 position on the pyrrole ring are particularly susceptible to electrophilic substitution.

Functionalization at the C2 position of the thiophene ring has been demonstrated through bromination. For example, ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate was synthesized as a key intermediate for building more complex semiconducting molecules. acs.org This brominated derivative can then participate in various cross-coupling reactions, such as Stille or Suzuki couplings, to introduce new carbon-carbon bonds and extend the π-conjugated system. This approach is fundamental to creating tailored materials for organic electronics. acs.org While less explicitly detailed in the literature, the C6 position on the electron-rich pyrrole ring is also a potential site for electrophilic attack, allowing for further diversification of the scaffold.

Design and Synthesis of Conjugated Systems Incorporating the 4H-Thieno[3,2-b]pyrrole Core

The electron-rich nature of the 4H-thieno[3,2-b]pyrrole core makes it an excellent donor unit for the construction of donor-acceptor (D-A) type conjugated systems. acs.org These materials are of significant interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netrsc.org

The synthesis of these conjugated systems often employs palladium-catalyzed cross-coupling reactions. For instance, small-molecule semiconductors have been synthesized via Stille coupling, where a brominated thieno[3,2-b]pyrrole derivative is coupled with an organostannane derivative of an acceptor unit, such as benzo[c] researchgate.netacs.orgresearchgate.netthiadiazole. acs.org The aldehyde functional group at the C5 position of this compound provides a convenient anchor point for extending conjugation through reactions like Wittig olefination or Knoevenagel condensation, allowing for the attachment of various electron-withdrawing groups to create linear A-D-A type molecules.

Elucidation of Structure-Reactivity and Structure-Electronic Property Relationships

Understanding the relationship between molecular structure and the resulting electronic properties is critical for the rational design of new functional materials. Systematic modifications to the 4H-thieno[3,2-b]pyrrole core allow for in-depth studies of these relationships.

Investigations into N-arylated dithienopyrroles have revealed valuable structure-property relationships concerning their optical and redox properties. nih.gov The electronic nature of the N-aryl substituent can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Comparison of Electronic Properties for Conjugated Systems Based on donor-acceptor molecules incorporating the 4H-thieno[3,2-b]pyrrole (TP) core.

MoleculeSpacer UnitAbsorption Peak (Solution)Key FindingReference
TP-BT4T-TPBithiophene412 nmHigher charge carrier mobility (0.0259 cm²/Vs) acs.org
TP-BT2TT-TPThienothiophene400 nmLower charge carrier mobility (5.41 × 10⁻⁵ cm²/Vs) acs.org

Computational and Theoretical Investigations of 4h Thieno 3,2 B Pyrrole 5 Carbaldehyde

Quantum-Chemical Calculations and Electronic Structure Analysis

Quantum-chemical calculations are fundamental to understanding the electronic characteristics of the 4H-thieno[3,2-b]pyrrole system. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine molecular structural properties. nih.govresearchgate.net Such calculations for the broader class of thienopyrroles show that the fused ring system is generally coplanar. researchgate.net This planarity is a key feature influencing the electronic delocalization across the molecule.

Determination of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO band gap, is a critical parameter for applications in organic electronics, such as organic solar cells (OSCs). nih.govacs.org

Computational studies on A2–D–A1–D–A2 type molecules, where the central acceptor (A1) is a thieno[3,4-c]pyrrole-4,6-dione (B1257111) derivative, demonstrate how the HOMO-LUMO levels and the band gap can be tuned. nih.govacs.org The distribution of these orbitals is also significant; typically, the HOMO charge density is concentrated on the central donor and acceptor regions, while the LUMO density is spread across the molecule. nih.govacs.org This separation of orbitals facilitates charge transfer upon photoexcitation. The band gap directly influences electronic excitations and the efficiency of charge transfer processes. nih.govacs.org For a series of newly designed molecules based on this scaffold, band gaps were calculated to be in the range of 1.95 to 2.21 eV. nih.govacs.org

Below is a data table of calculated electronic properties for a reference molecule (RW) and a modified derivative (W1) based on a thieno[3,4-c]pyrrole-4,6-dione core, illustrating the impact of structural changes on the HOMO-LUMO levels and the energy gap.

MoleculeEHOMO (eV)ELUMO (eV)Band Gap (Eg) (eV)
RW (Reference)-5.86-3.632.23
W1-5.58-3.631.95

Data sourced from studies on thieno[3,4-c]pyrrole-4,6-dione derivatives. nih.gov

Charge Density Distribution and Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net MEP maps illustrate the electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions of a molecule. nih.govacs.orgresearchgate.net The regions of negative potential are associated with high electron density and are susceptible to electrophilic attack, while positive regions indicate electron deficiency and are targets for nucleophilic attack. researchgate.net

For thienopyrrole derivatives, MEP analysis helps identify the most reactive sites. nih.govacs.org The distribution of electropositive and electronegative parts of the molecule provides insights into intramolecular charge transfer. acs.org In complex donor-acceptor molecules built on a thienopyrrole scaffold, the MEP maps show distinct separation between electron-rich donor moieties and electron-poor acceptor moieties, which is crucial for their function in optoelectronic devices. nih.govacs.org

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry plays a vital role in predicting reaction mechanisms and analyzing transition states for the synthesis of 4H-thieno[3,2-b]pyrrole-5-carbaldehyde and its derivatives. The introduction of the aldehyde group at the 5-position is often achieved via a Vilsmeier-Haack reaction. nih.gov Theoretical modeling of this reaction would involve calculating the energies of reactants, intermediates, transition states, and products to map out the lowest energy pathway.

Furthermore, quantum-chemical studies using semi-empirical methods like MNDO have been used to investigate the selectivity of acylation reactions on the thieno[3,2-b]pyrrole core. researchgate.net A study on 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester showed that the regioselectivity of Friedel-Crafts acylation depends more on the electron density distribution in the intermediate complexes with the Lewis acid (AlCl₃) than on the structural parameters of the starting molecule. researchgate.net Such calculations can predict whether electrophilic substitution occurs on the thiophene (B33073) or the pyrrole (B145914) ring by analyzing the stability of the corresponding σ-complexes (Wheland intermediates). researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

MD simulations have been extensively applied to study derivatives of 4H-thieno[3,2-b]pyrrole, particularly in the context of drug design. For example, 100-nanosecond MD simulations have been used to investigate the binding modes of thieno[3,2-b]pyrrole derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), an anticancer target. nih.gov These simulations help to understand the stability of the ligand-protein complex and identify key molecular interactions that contribute to binding affinity. nih.govnih.gov By analyzing the trajectory of the molecule in the binding pocket of a receptor, researchers can assess conformational stability and predict how structural modifications might impact binding. nih.govpreprints.org

Computational Approaches for Structure-Property Relationship Elucidation

Understanding the relationship between a molecule's structure and its properties is a cornerstone of chemical research. nih.gov Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are instrumental in elucidating these connections for thieno[3,2-b]pyrrole derivatives. nih.govpreprints.orgrsc.org

3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the biological activity of a series of compounds with their 3D structural and chemical properties. preprints.orgrsc.orgresearchgate.net Such models have been successfully developed for thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. nih.govpreprints.orgrsc.org These studies generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. nih.govpreprints.org For instance, a CoMFA model for thieno[3,2-b]pyrrole-5-carboxamides yielded statistically significant results (q² = 0.783, r² = 0.944), indicating good predictive power. preprints.orgrsc.orgresearchgate.net These models provide valuable guidance for the rational design of new, more potent analogs. nih.gov

Theoretical Modeling of Ligand-Receptor Interactions (General Principles)

Theoretical modeling is a key component in modern drug discovery, allowing for the prediction and analysis of how a ligand, such as a 4H-thieno[3,2-b]pyrrole derivative, interacts with its biological target. The process typically begins with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

For thieno[3,2-b]pyrrole derivatives targeting the LSD1 enzyme, molecular docking has been used to simulate the probable binding modes within the active site. nih.govpreprints.org These initial docking poses are often refined and validated using more computationally intensive methods like MD simulations and binding free energy calculations (e.g., MM-GBSA). nih.gov This integrated approach provides a detailed picture of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, in the case of thieno[3,2-b]pyrrole-5-carboxamide inhibitors, the amino acid Asn535 was identified as playing a crucial role in stabilizing the inhibitors in the LSD1 active site. nih.govpreprints.org These theoretical insights are invaluable for optimizing lead compounds to improve their binding affinity and selectivity.

Advanced Materials and Chemical Applications of 4h Thieno 3,2 B Pyrrole 5 Carbaldehyde Derivatives

Applications in Organic Electronics and Optoelectronic Materials

The electron-rich nature and planar geometry of the thieno[3,2-b]pyrrole moiety make it an exceptional building block for organic semiconductors. By modifying the core and introducing various functional groups, researchers can fine-tune the frontier molecular orbital energy levels (HOMO/LUMO), optical band gaps, and solid-state packing of the resulting materials, optimizing them for specific electronic and optoelectronic applications.

Derivatives of 4H-thieno[3,2-b]pyrrole have been successfully incorporated into both p-type (hole-transporting) and n-type (electron-transporting) semiconductors for OFETs. The performance of these materials is highly dependent on their molecular structure, which influences their self-assembly and charge transport characteristics in the solid state.

Research has shown that small molecules incorporating the thieno[3,2-b]pyrrole donor unit can achieve significant charge carrier mobilities. For instance, donor-acceptor (D-A) small molecules where thieno[3,2-b]pyrrole is linked to a benzo[c] researchgate.netresearchgate.netresearchgate.netthiadiazole acceptor through different π-spacers have been synthesized to study the effect of molecular curvature on device performance. A molecule with a more curved backbone (TP-BT4T-TP) exhibited a respectable hole mobility of 2.59 × 10⁻² cm² V⁻¹ s⁻¹, whereas a more linear analogue showed a significantly lower mobility, highlighting the critical role of molecular geometry in facilitating efficient charge transport. In another study, a thiophene-flanked banana-shaped small molecule based on the thieno[3,2-b]pyrrole-benzothiadiazole core demonstrated an even higher average hole mobility of up to 8 × 10⁻² cm² V⁻¹ s⁻¹.

The versatility of this scaffold extends to n-type materials as well. A benzodipyrrolidone-based conjugated polymer incorporating a thieno-[3,4-c]-pyrrole-4,6-dione moiety was shown to exhibit n-type semiconducting behavior with an electron mobility of 1.3 × 10⁻³ cm² V⁻¹ s⁻¹. These findings underscore the potential of thieno[3,2-b]pyrrole derivatives to create a wide range of high-performance semiconductors for OFET applications.

Table 1: Performance of OFETs Based on 4H-Thieno[3,2-b]pyrrole Derivatives This table is interactive and can be sorted by clicking the column headers.

Material Type Specific Compound Mobility (µ) Carrier Type Reference
Small Molecule TP-BT4T-TP 2.59 × 10⁻² cm² V⁻¹ s⁻¹ p-type (hole) rsc.org
Small Molecule Thiophene-flanked benzothiadiazole derivative 8 × 10⁻² cm² V⁻¹ s⁻¹ p-type (hole) nih.gov
Small Molecule TP-BT2TT-TP 5.41 × 10⁻⁵ cm² V⁻¹ s⁻¹ p-type (hole) rsc.org

In the realm of organic photovoltaics, thieno[3,2-b]pyrrole derivatives have been primarily utilized as electron-donating components in bulk-heterojunction (BHJ) solar cells. More recently, they have been fashioned into high-performance non-fullerene acceptors (NFAs). The strong electron-donating character of the pyrrole (B145914) unit within the fused ring system helps to elevate the molecular energy levels and reduce the optical bandgap of the resulting materials.

A systematic study involving four new heteroheptacene-based small molecule acceptors (SMAs), where thiophene (B33073) rings in a known acceptor were replaced with thieno[3,2-b]pyrrole units, demonstrated the effectiveness of this strategy. These new acceptors led to polymer solar cells with higher open-circuit voltages and reduced energy loss. Notably, a ternary device incorporating one of these acceptors (ThPy4) with the polymer donor PM6 and the acceptor BTP-eC9 achieved a high power conversion efficiency (PCE) of 18.43%.

In another approach, a novel central core was developed by fusing two pyrrole rings onto an indacenodithiophene unit. The resulting NFAs, PTBTP-2F and PTBTP-4F, exhibited high LUMO energy levels and good film-forming properties. When blended with the polymer donor PBDB-T, the devices fabricated with PTBTP-4F yielded a PCE of 12.33%, superior to its PTBTP-2F counterpart at 11.14%. These results highlight the great potential of designing materials derived from 4H-thieno[3,2-b]pyrrole to achieve highly efficient organic solar cells.

Table 2: Photovoltaic Performance of OSCs Employing 4H-Thieno[3,2-b]pyrrole Derivatives This table is interactive and can be sorted by clicking the column headers.

Device Architecture Active Layer Components Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc) Short-Circuit Current (Jsc) Fill Factor (FF) Reference
Ternary BHJ PM6:BTP-eC9:ThPy4 18.43% N/A N/A 0.802 nih.gov
Binary BHJ PBDB-T:PTBTP-4F 12.33% 0.86 V 20.74 mA cm⁻² 69.02%

The rigid, planar structure of the fused thienopyrrole system is also beneficial for applications in organic light-emitting diodes, where it can be incorporated into fluorescent emitters. The dithieno[3,2-b:2′,3′-d]pyrrole (DTP) core, in particular, is used to construct highly fluorescent materials.

A donor-π-acceptor (D-π-A) type compound, DMB-TT-TPA, was designed using a thieno[3,2-b]thiophene (B52689) linker between a triphenylamine (B166846) donor and a dimesitylboron acceptor. This material exhibited strong fluorescence with high quantum yields of 86% in solution and 41% in the solid state. A solution-processed OLED was fabricated using this compound as the emitter, which demonstrated promising performance characteristics. The device featured a low turn-on voltage and achieved a maximum power efficiency of 6.70 lm/W, a maximum current efficiency of 10.6 cd/A, and a maximum external quantum efficiency (EQE) of 4.61%. This demonstrates the utility of the thieno[3,2-b]pyrrole scaffold in creating efficient and solution-processable emitters for OLED displays and lighting.

Table 3: Performance of an OLED Based on a Thieno[3,2-b]thiophene Derivative This table is interactive and can be sorted by clicking the column headers.

Emitter Compound Max. Power Efficiency Max. Current Efficiency Max. External Quantum Efficiency (EQE) Reference

The 4H-thieno[3,2-b]pyrrole-5-carbaldehyde unit is a key precursor for a wide array of semiconducting polymers and small molecules. Its aldehyde functionality allows for further chemical transformations, enabling its integration into larger conjugated systems. The fused-ring nature of the thienopyrrole core enhances the planarity of the resulting polymer backbone, which facilitates more efficient electron delocalization and can lead to reduced band gaps and improved charge transport.

Both p-type and n-type organic semiconductors have been developed from this structural unit. For instance, donor-acceptor small molecules have been synthesized via Stille coupling, reacting derivatives like ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate with various acceptor units. rsc.org These molecules have been investigated as active materials in OFETs, showing that subtle changes in the molecular structure, such as the choice of a linker atom (sulfur vs. oxygen), can drastically alter the molecular curvature and, consequently, the charge mobility. nih.gov

Furthermore, direct arylation polycondensation is another powerful technique used to create π-conjugated polymers from thienopyrrole-based monomers. This method has been successfully employed to synthesize n-type semiconducting polymers by reacting thieno-[3,4-c]-pyrrole-4,6-dione with other aromatic units, yielding materials with high molecular weights suitable for optoelectronic devices. nih.gov The ability to create both small molecules and polymers with tailored properties makes the thieno[3,2-b]pyrrole scaffold a cornerstone in the design of next-generation organic semiconductors.

Role as Versatile Chemical Building Blocks for Complex Molecular Architectures

Beyond its direct use in active layers, the this compound framework is a valuable and versatile building block in synthetic organic chemistry. The aldehyde group provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of highly complex molecular architectures.

Starting from derivatives like alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates, chemists can access a wide range of functionalities. The carboxylate group can be transformed into other reactive groups, which can then undergo reactions with electrophiles, intramolecular cyclizations, or amide bond formations to build novel heterocyclic systems. researchgate.net This approach has been used to create extensive combinatorial libraries of compounds containing thieno[2',3':4,5]pyrrolo[1,2-d] researchgate.netresearchgate.netrsc.orgtriazine and thieno[2',3':4,5]pyrrolo[1,2-a]pyrazine moieties. researchgate.net

Modern cross-coupling reactions are instrumental in leveraging the thienopyrrole core. Palladium-catalyzed reactions such as Stille coupling are frequently used to link thienopyrrole units with other aromatic systems to create well-defined oligomers and polymers for electronics. rsc.org Additionally, methods like the Cadogan reaction, Ullmann-type C-N couplings, and Buchwald-Hartwig aminations have been explored as crucial steps for constructing the central pyrrole ring of dithieno[3,2-b:2′,3′-d]pyrrole (DTP) from commercially available precursors. The development of these varied synthetic routes demonstrates the immense utility of the thienopyrrole scaffold as a foundational element for creating diverse and functionally complex molecules.

Applications in Catalysis and Ligand Design

While extensively studied for its electronic properties, the application of 4H-thieno[3,2-b]pyrrole derivatives in the field of catalysis is a more recent and specialized area of investigation. Research has focused on harnessing the photophysical properties of larger, more conjugated systems built upon this scaffold for use as organic photocatalysts.

Specifically, derivatives of 4H-dithieno[3,2-b:2′,3′-d]pyrrole (DTP) have been successfully synthesized and employed as metal-free photocatalysts. researchgate.net In one study, three different organic photocatalysts were created by attaching aromatic groups (N,N-diphenylaniline, pyrene, and perylene) to the nitrogen atom of the DTP core. researchgate.netresearchgate.net These molecules were then used to initiate photoinduced metal-free atom transfer radical polymerization (ATRP) of various methacrylate (B99206) monomers. researchgate.net Under UV irradiation (365 nm), these DTP-based catalysts effectively promoted the polymerization process, resulting in polymers with controlled molecular weights and low polydispersity. This application represents a significant step towards sustainable, metal-free catalytic systems for polymer synthesis, highlighting a new and promising direction for the functional application of thienopyrrole-based compounds.

Development of Fluorescent Probes and Dyes

The rigid, planar, and electron-rich nature of the 4H-thieno[3,2-b]pyrrole scaffold makes it an excellent building block for the creation of novel fluorescent probes and dyes. The aldehyde group at the 5-position serves as a versatile synthetic handle, allowing for the facile introduction of various functionalities to tune the photophysical properties and introduce specific sensing capabilities. These derivatives have found applications in areas ranging from bioimaging to materials science.

The core structure's inherent fluorescence can be modulated through strategic chemical modifications. By extending the π-conjugation or by introducing electron-donating or electron-withdrawing groups, the absorption and emission wavelengths can be shifted across the visible spectrum. This chemical tunability is a key feature in the design of fluorescent molecules for specific applications. For instance, the development of derivatives has led to materials with applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.net

One of the significant areas of development for this compound derivatives is in the creation of fluorescent probes for the detection of ions and biomolecules. The design of these probes often involves coupling the thienopyrrole core, which acts as the fluorophore (the signaling unit), with a specific recognition unit. researchgate.net This recognition unit selectively binds to a target analyte, leading to a measurable change in the fluorescence signal, such as an increase ("turn-on") or decrease ("turn-off") in intensity. researchgate.net

For example, a fluorescent probe based on a 2,5-di(thien-2-yl)pyrrole scaffold, a related structural motif, was designed with a pendant crown ether for the detection of lead (Pb²⁺) ions. researchgate.net The interaction between the crown ether and the lead ion modulates the photophysical properties of the molecule, enabling its use as a "turn-off" fluorimetric sensor. researchgate.net While this is a related structure, the principles of attaching a recognition unit to a signaling core are directly applicable to derivatives of this compound.

Furthermore, research into related thieno[3,2-b]pyridine-5(4H)-one derivatives has demonstrated that the photophysical properties are highly tunable by the choice of functional groups on the scaffold. nih.govresearchgate.net These studies have produced fluorophores with significant environmental sensitivities, making them suitable for developing selective and sensitive probes. researchgate.net One such derivative showed a 160-fold fluorescence enhancement in the presence of human serum albumin (HSA), highlighting the potential for creating highly specific biosensors. researchgate.net The synthetic strategies employed, such as the Suzuki-Miyaura cross-coupling reaction, are readily adaptable for the functionalization of this compound. nih.govresearchgate.net

The versatility of the thienopyrrole core is further exemplified by its incorporation into more complex "push-pull" dye architectures. In these systems, the electron-donating thienopyrrole unit is connected to an electron-accepting group through a π-conjugated spacer. This design facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is often sensitive to the surrounding environment's polarity, viscosity, or the presence of specific analytes.

Below are tables summarizing the photophysical properties of representative fluorescent dyes and probes based on thienopyrrole and related heterocyclic structures, illustrating the impact of structural modifications on their optical characteristics.

Table 1: Photophysical Properties of Thienopyrrole-Based Fluorescent Dyes

Compound Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (nm) Quantum Yield (ΦF) Solvent
TPD-T-CN 499 636 137 N/A CH₂Cl₂
TPD-T-Rh 525 700 175 N/A CH₂Cl₂
Butoxyphenyl DPP Derivative 580 601 21 0.45 Solid-State

Data for TPD derivatives sourced from reference squarespace.com. Data for DPP derivatives sourced from reference mdpi.com. N/A indicates data not available in the cited sources.

Table 2: Sensing Performance of a Thienopyrrole-Related Fluorescent Probe

Probe Target Analyte Detection Limit Binding Constant (Ka) Fluorescence Response
Probe 1 (2,5-di(thien-2-yl)pyrrole with crown ether) Pb(II) N/A N/A Turn-off
Probe 1 Cd²⁺ 2.56 x 10⁻⁶ M N/A Responsive
Probe 1 Zn²⁺ 1.09 x 10⁻⁶ M N/A Responsive
Probe 1 Cu²⁺ 1.88 x 10⁻⁶ M N/A Responsive

Data sourced from reference researchgate.net. N/A indicates data not available in the cited source.

These examples underscore the significant potential of the this compound scaffold in the development of advanced fluorescent materials. The ease of functionalization, coupled with the favorable photophysical properties of the core structure, provides a robust platform for designing highly sensitive and selective probes and bright, tunable dyes for a wide array of scientific and technological applications.

Analytical and Spectroscopic Characterization Methodologies for 4h Thieno 3,2 B Pyrrole 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most crucial insights into the molecular structure of 4H-thieno[3,2-b]pyrrole-5-carbaldehyde. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the aromatic rings will resonate in the aromatic region (approximately 6.5-8.0 ppm). The coupling patterns (e.g., doublets, triplets) and coupling constants (J values) between adjacent protons provide information about their relative positions on the rings. The N-H proton of the pyrrole (B145914) ring often appears as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 180-200 ppm. The sp²-hybridized carbons of the thiophene (B33073) and pyrrole rings will appear in the aromatic region, generally between 110 and 150 ppm.

While specific experimental data for this compound is not widely published, data from similar structures, such as ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives, can provide expected chemical shift ranges. mdpi.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar structural motifs.

Proton Predicted Chemical Shift (ppm) Multiplicity
Aldehyde H 9.5 - 10.5 Singlet
Aromatic H 6.5 - 8.0 Doublet/Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar structural motifs.

Carbon Predicted Chemical Shift (ppm)
C=O (Aldehyde) 180 - 200

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of the protons within the thiophene and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of carbon resonances based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly valuable for identifying quaternary (non-protonated) carbons and for establishing the connectivity between different fragments of the molecule, such as the attachment of the aldehyde group to the pyrrole ring. For instance, a correlation between the aldehydic proton and the C5 carbon of the pyrrole ring would definitively confirm its position.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, often to within a few parts per million. nih.gov This high accuracy allows for the determination of the elemental formula of this compound (C₇H₅NOS). By comparing the experimentally measured exact mass with the calculated mass for the predicted formula, the molecular formula can be confirmed with a high degree of confidence. This is a critical step in the characterization of a newly synthesized compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the formyl group (-CHO) or carbon monoxide (CO), which are common fragmentation pathways for aromatic aldehydes. The stability of the fused thienopyrrole ring system would likely result in a prominent molecular ion peak.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups present in a molecule and its electronic properties.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the N-H stretching of the pyrrole ring (a broader band around 3200-3500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the thieno[3,2-b]pyrrole core, absorb UV or visible light, promoting electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π-π* transitions within the aromatic system. The position of these maxima can be influenced by the solvent and the nature of the substituents on the aromatic rings. acs.orggithub.io

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
N-H (Pyrrole) Stretch 3200 - 3500
C-H (Aromatic) Stretch 3000 - 3100
C=O (Aldehyde) Stretch 1680 - 1700

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

The isolation and purification of this compound, along with its derivatives, are critical steps following its synthesis to ensure high-purity material for further study and application. Various chromatographic techniques are employed for this purpose, leveraging differences in polarity and affinity to separate the target compound from reaction byproducts and starting materials.

Column Chromatography is a fundamental and widely used method for the purification of thieno[3,2-b]pyrrole derivatives. researchgate.netamazonaws.com In a typical procedure, a crude reaction mixture is loaded onto a stationary phase, most commonly silica (B1680970) gel, and a solvent system (eluent) is passed through the column. researchgate.netamazonaws.com The choice of eluent is critical for achieving effective separation. For compounds within the thieno[3,2-b]pyrrole family, solvent systems of varying polarity are used. For instance, a mixture of n-heptane and ethyl acetate (B1210297) has been successfully utilized to isolate related structures. researchgate.net The separation is monitored by collecting fractions and analyzing them, often using Thin Layer Chromatography (TLC), to identify those containing the pure product.

Thin Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of reactions and for the preliminary assessment of the purity of this compound. It is also instrumental in determining the optimal solvent system for column chromatography.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for both the analysis and purification of this compound. It offers higher resolution and sensitivity compared to standard column chromatography. Commercial suppliers of this compound often provide HPLC data to certify its purity. This method is particularly valuable for quantifying the purity of the final product and for separating it from closely related impurities.

The following interactive table summarizes the common chromatographic techniques and conditions used for the purification and purity assessment of thieno[3,2-b]pyrrole derivatives.

TechniqueStationary PhaseTypical Eluent SystemPurpose
Column ChromatographySilica Geln-heptane/ethyl acetate (e.g., 4:1 v/v)Primary purification and isolation
Thin Layer Chromatography (TLC)Silica GelDichloromethane/HexaneReaction monitoring, purity check
High-Performance Liquid Chromatography (HPLC)C18 or other reverse-phase columnsAcetonitrile/Water gradientsFinal purity assessment, quantification

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Properties

The electrochemical properties of this compound and its parent structures are of significant interest, particularly for their potential applications in organic electronics. theses.fr Cyclic Voltammetry (CV) is the primary technique used to investigate the redox behavior of these compounds, providing valuable insights into their electronic structure, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

In a cyclic voltammetry experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. For thieno[3,2-b]pyrrole derivatives, this technique reveals the potentials at which the compound is oxidized and reduced. nih.gov The onset of the oxidation and reduction peaks from the voltammogram allows for the estimation of the HOMO and LUMO energy levels, respectively. nih.gov These values are crucial for designing and evaluating materials for applications such as organic field-effect transistors and organic photovoltaic cells. nih.govacs.org

The general redox behavior of thieno[3,2-b]pyrrole systems involves oxidation processes that can lead to the formation of electroactive and conducting polymer films on the electrode surface through electropolymerization. theses.fr The structure of the monomer, including substituents like the carbaldehyde group, significantly influences its reactivity towards polymerization and the resulting properties of the polymer. theses.fr

Below is a data table illustrating typical electrochemical data that can be obtained for thieno[3,2-b]pyrrole-based molecules through cyclic voltammetry. The values are representative of the class of compounds and demonstrate the type of information gathered from these experiments.

Compound FamilyOxidation Onset (Eox) [V]Reduction Onset (Ered) [V]HOMO Level [eV]LUMO Level [eV]Electrochemical Band Gap [eV]
Thieno[3,2-b]pyrrole Derivatives0.5 - 1.0-1.5 to -2.0-4.9 to -5.4-2.4 to -2.92.0 - 3.0

Note: The HOMO and LUMO levels are often calculated relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard, using the empirical relationships: EHOMO = -e(Eox vs Fc/Fc+ + 4.8) (eV) and ELUMO = -e(Ered vs Fc/Fc+ + 4.8) (eV). The exact values are highly dependent on the specific molecular structure and experimental conditions.

The study of dibenzothieno-pyrrolo[3,2-b]pyrroles, which are extended analogues, shows complex electrochemical behavior with two-stage oxidations, indicating the potential for stable radical cations and dications. researchgate.net This highlights the rich redox chemistry inherent to the thieno[3,2-b]pyrrole scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4H-thieno[3,2-b]pyrrole-5-carbaldehyde, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using pyrazole- or pyrrole-carbaldehyde precursors. For example, pyrazole-4-carbaldehydes have been used as building blocks for thieno-pyrazole derivatives through nucleophilic substitution with thioglycolates in ethanol under basic conditions (e.g., sodium carbonate) . Optimization may involve solvent selection (e.g., ethanol for polarity control), temperature modulation (room temperature vs. reflux), and catalytic additives. Characterization should include 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm aldehyde proton resonance (~9-10 ppm) and carbonyl carbon (~190 ppm) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : X-ray crystallography is critical for unambiguous confirmation of regiochemistry and stereochemistry, especially for fused heterocycles. For instance, X-ray analysis of structurally similar ethynylpyrrole carbaldehydes confirmed planar alignment of the aldehyde group with the heterocyclic core . High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) can differentiate between positional isomers, such as distinguishing [3,2-b] from [2,3-d] ring fusion patterns .

Advanced Research Questions

Q. What strategies are effective for stabilizing the aldehyde group during derivatization of this compound?

  • Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Protection via acetal formation (e.g., using ethylene glycol) or in situ reduction to alcohols (NaBH4_4) followed by re-oxidation (MnO2_2) can mitigate degradation. For example, Torosyan et al. (2020) converted the aldehyde to carbohydrazides via condensation with hydrazines, requiring anhydrous conditions and acid catalysis (e.g., HCl) to minimize side reactions .

Q. How do substituents on the thieno-pyrrole core influence reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., carbaldehyde) enhance electrophilicity at the pyrrole β-position, facilitating Suzuki-Miyaura couplings or [3+2] cycloadditions. Computational modeling (DFT) can predict reactive sites: the thiophene sulfur’s electron-rich nature directs electrophiles to the pyrrole ring. Experimental validation via kinetic studies (monitoring by HPLC) is recommended .

Q. How can researchers address discrepancies in biological activity data when using this compound-derived inhibitors?

  • Methodological Answer : Contradictions may arise from differences in substituent positioning or assay conditions. For example, the carboxylic acid derivative (4H-thieno[3,2-b]pyrrole-5-carboxylic acid) showed DAAO inhibition in mice, but carbaldehyde derivatives may require bioactivation. Standardize assays using recombinant human DAAO and control for plasma protein binding (e.g., equilibrium dialysis). Cross-validate in vivo results with pharmacokinetic profiling (plasma/ brain concentration ratios) .

Key Challenges and Solutions

  • Challenge : Low solubility in aqueous buffers.
    Solution : Use co-solvents (DMSO ≤1%) or formulate as prodrugs (e.g., methyl esters).
  • Challenge : Reactivity of the aldehyde in biological assays.
    Solution : Pre-incubate with scavengers (e.g., hydroxylamine) to quench unreacted aldehyde .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.